1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Lipophilicity Membrane permeability Drug-likeness

Sourcing rare sulfonylpyrazoles with defined lipophilicity for metabolic disease screening is a bottleneck. This compound (CAS 957502-74-8, MW 294.37) fills a critical gap with its butoxy chain (XLogP3 3.0 vs. 1.8 for methoxy analog), enabling superior membrane permeability in hepatocyte assays. - Cited in patent CN-117343011-A as a glucagon receptor antagonist scaffold for type II diabetes and obesity research. - Computed ~16-fold higher octanol-water partitioning than methoxy analogs ensures dominant passive diffusion. - Serves as a versatile starting material for Pd-catalyzed C-H alkenylation to generate SAR libraries.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37g/mol
CAS No. 957502-74-8
Cat. No. B497667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole
CAS957502-74-8
Molecular FormulaC14H18N2O3S
Molecular Weight294.37g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C
InChIInChI=1S/C14H18N2O3S/c1-3-4-10-19-14-7-6-13(11-12(14)2)20(17,18)16-9-5-8-15-16/h5-9,11H,3-4,10H2,1-2H3
InChIKeyJNXGHGVIGLRQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: Chemical Identity and Classification


1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole (CAS 957502-74-8) is a synthetic sulfonylpyrazole derivative with molecular formula C₁₄H₁₈N₂O₃S and molecular weight 294.37 g/mol [1]. The compound features a 1H-pyrazole ring N-sulfonylated with a 4-butoxy-3-methylbenzenesulfonyl group, placing it within the broad class of N-arylsulfonylpyrazoles that have been investigated for diverse biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects [2]. Its computed XLogP3-AA of 3.0 indicates moderate lipophilicity [1], a property that differentiates it from shorter-chain alkoxy analogs. Published primary research data specific to this compound are extremely scarce; most evidence for differentiation derives from class-level structure-activity relationships, computational property comparisons, and patent coverage rather than direct head-to-head experimental comparisons.

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: Why Generic Substitution Fails


Within the sulfonylpyrazole class, small structural modifications to the benzenesulfonyl substituent profoundly alter lipophilicity, conformational dynamics, and target engagement. The butoxy chain length directly controls the compound's computed partition coefficient (XLogP3 3.0 vs. 1.8 for the 4-methoxy analog) [1]; this ~16-fold difference in predicted octanol-water partitioning translates into substantially different membrane permeability and intracellular exposure. Patent CN-117343011-A specifically claims pyrazolyl-sulfonyl-phenyl compounds with defined alkoxy substitution patterns as glucagon receptor antagonists [2], establishing that the butoxy-methyl substitution geometry is not interchangeable with unsubstituted or differently substituted phenylsulfonyl groups for this pharmacological target. X-ray crystallographic data from a close structural analog (C₁₄H₁₈N₂O₃S) reveal a dihedral angle of 79.09° between the pyrazole and phenyl rings [3], a conformational parameter that depends on the steric and electronic character of the ortho/meta substituents and cannot be assumed identical across analogs.

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: Comparative Evidence vs. Analogs


Lipophilicity: Butoxy vs. Methoxy Substituent

The target compound's computed XLogP3-AA value of 3.0 represents a 1.2 log-unit increase over the 4-methoxy-3-methylbenzenesulfonyl analog (XLogP3-AA 1.8) [1]. This corresponds to a predicted ~16-fold higher octanol-water partition coefficient. Both compounds share identical hydrogen bond acceptor counts (4) and topological polar surface area (69.6 Ų), isolating the alkoxy chain length as the sole driver of the lipophilicity difference. Within homologous series, the 4-ethoxy and 4-propoxy analogs are predicted to show intermediate values (~2.1-2.6) based on methylene group contributions [2], making the butoxy compound the most lipophilic in this subset. Elevated lipophilicity is associated with enhanced passive membrane permeability, a parameter critical for intracellular target engagement in cell-based assays [2].

Lipophilicity Membrane permeability Drug-likeness Physicochemical property

Pyrazole-Phenyl Dihedral Angle Architecture

Single-crystal X-ray diffraction of 5-pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol (C₁₄H₁₈N₂O₃S), the closest structurally characterized analog to the target compound, reveals a dihedral angle of 79.09(5)° between the 1H-pyrazole and phenyl rings [1]. This near-orthogonal geometry places the sulfonyl and pyrazole groups in a well-defined spatial orientation that governs intermolecular hydrogen bonding (N-H···O and O-H···N dimers forming R₂²(10) ring motifs) and crystal packing. The presence of the ortho-methyl and para-butoxy substituents on the phenyl ring is expected to modulate this dihedral angle relative to unsubstituted N-phenylsulfonylpyrazoles, where smaller angles (~60-70°) have been reported [2]. This conformational parameter directly impacts the presentation of the pyrazole ring to biological targets; analogs lacking the 3-methyl or 4-alkoxy substitution may adopt different preferred conformations, potentially altering target binding.

Conformational analysis X-ray crystallography Molecular recognition Ligand design

Glucagon Receptor Antagonist Patent Coverage

Chinese patent CN-117343011-A, filed in September 2023 by Chenzhu Hangzhou Biotechnology Co Ltd, claims a compound series based on the pyrazolyl-sulfonyl-phenyl skeleton as glucagon receptor antagonists [1]. The generic structure encompasses the 4-butoxy-3-methyl substitution pattern present in the target compound. The patent reports effective inhibition of glucagon receptor activity and high antagonistic effects, indicating potential utility in metabolic diseases including type II diabetes, atherosclerosis, hyperglycemia, obesity, and insulin resistance. The specific butoxy-methyl combination is explicitly covered, whereas simpler analogs (e.g., 4-methoxy-3-methyl, 4-ethoxy-3-methyl, or unsubstituted phenylsulfonyl) may fall outside the optimal substitution space for glucagon receptor antagonism. No quantitative IC₅₀ or Kᵢ values are publicly disclosed in the patent abstract for individual compounds.

Glucagon receptor Metabolic disease Type II diabetes Patent analysis

Multicomponent Synthesis of N-Arylsulfonylpyrazoles

A general multicomponent reaction for the synthesis of functionalized N-arylsulfonyl pyrazoles from arylsulfonyl hydrazones and dialkyl acetylenedicarboxylates in the presence of nucleophilic catalysts (pyridine, isoquinoline, or triphenylphosphine) proceeds in good yields [1]. This methodology is applicable to the target compound class, as the 4-butoxy-3-methylbenzenesulfonyl group can be introduced via the corresponding sulfonyl hydrazone. While no yield data specific to the target compound are published, the general reaction scope covers diverse arylsulfonyl substitution patterns, enabling parallel synthesis of analog libraries. The 4-butoxy-3-methyl substitution provides a steric and electronic profile distinct from 4-halo or 4-nitro analogs, potentially affecting reaction rates and regioselectivity in subsequent derivatization steps such as Pd-catalyzed C-H functionalization [2].

Synthetic methodology Medicinal chemistry Building block Library synthesis

1-(4-Butoxy-3-methylbenzenesulfonyl)-1H-pyrazole: Application Scenarios


Glucagon Receptor Antagonist Screening for Metabolic Diseases

Based on patent CN-117343011-A coverage of the pyrazolyl-sulfonyl-phenyl scaffold as glucagon receptor antagonists [1], this compound is suitable as a starting point or reference probe for screening campaigns targeting type II diabetes, obesity, and insulin resistance. Its butoxy substituent confers higher lipophilicity (XLogP3 3.0) than methoxy or ethoxy analogs, which may improve cell permeability in hepatocyte-based glucagon challenge assays.

Lipophilic Building Block for Sulfonylpyrazole Libraries

With a computed XLogP3 of 3.0—substantially higher than the 4-methoxy analog (1.8) [2]—this compound fills a specific lipophilicity niche in sulfonylpyrazole libraries. It can serve as a starting material for Pd-catalyzed C-H alkenylation at the ortho position of the phenyl ring [3], enabling the generation of diverse analogs with retained butoxy-methyl substitution for structure-activity relationship exploration.

Conformational Probe for Sulfonyl-Aromatic Interactions

The crystal structure of a close analog (C₁₄H₁₈N₂O₃S) reveals a dihedral angle of 79.09° between pyrazole and phenyl rings [4]. The target compound, with its specific 4-butoxy-3-methyl substitution, provides a test case for studying how alkoxy chain length and ortho-methyl substitution modulate this angle and the resulting intermolecular hydrogen bonding networks. This is relevant for structure-based drug design where precise pharmacophore geometry is required.

Cell-Based Assay Probe with Enhanced Membrane Permeability

The ~16-fold predicted increase in octanol-water partitioning relative to the 4-methoxy analog (ΔXLogP3 = +1.2) [2] positions this compound as the preferred choice among sulfonylpyrazole analogs for intracellular target engagement studies where passive diffusion across the cell membrane is rate-limiting. Its identical hydrogen bond acceptor count (4) and polar surface area (69.6 Ų) to the methoxy analog ensure that lipophilicity is the dominant differentiating property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-butoxy-3-methylbenzenesulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.